AZD7254 -

AZD7254

Catalog Number: EVT-1437688
CAS Number:
Molecular Formula: C24H22N4O2
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD7254 is a Novel potent smoothened inhibitor, demonstrating in vivo activity in abrogating the Hh paracrine pathway as well as anti- tumor effects.
Synthesis Analysis

The synthesis of AZD7254 involves several key steps that utilize advanced organic chemistry techniques. The initial synthesis pathway typically starts with commercially available starting materials, which undergo a series of reactions including:

  1. Formation of the Core Structure: This involves the construction of the central heterocyclic framework, which is crucial for the biological activity of the compound.
  2. Functionalization: Specific functional groups are introduced at various positions on the core structure to enhance potency and selectivity towards DYRK1A.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The technical details of these methods often include the use of solvents, catalysts, and specific reaction conditions (temperature, pressure) tailored to optimize yield and selectivity.

Molecular Structure Analysis

AZD7254 has a well-defined molecular structure characterized by its heterocyclic rings and functional groups that confer its biological activity. The molecular formula is typically represented as C₁₆H₁₈N₄O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Data

  • Molecular Weight: Approximately 318.41 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that can be determined through differential scanning calorimetry.
  • 3D Structure: The three-dimensional conformation can be analyzed using computational modeling software, which provides insights into the binding interactions with DYRK1A.
Chemical Reactions Analysis

AZD7254 undergoes several chemical reactions that are critical for its pharmacological activity. These reactions include:

  1. Kinase Inhibition: AZD7254 acts by binding to the ATP-binding site of DYRK1A, preventing substrate phosphorylation.
  2. Metabolic Stability: The compound is subjected to metabolic transformations in vivo, which can affect its pharmacokinetics and bioavailability.
  3. Degradation Pathways: Understanding how AZD7254 degrades under physiological conditions is essential for assessing its efficacy and safety profile.

Technical details regarding these reactions often involve kinetic studies and assays that measure enzyme activity in the presence of AZD7254.

Mechanism of Action

The mechanism of action of AZD7254 primarily revolves around its role as an inhibitor of DYRK1A. Upon administration, AZD7254 selectively binds to the kinase domain of DYRK1A, leading to:

  • Inhibition of Phosphorylation: This results in decreased phosphorylation of downstream targets involved in cell proliferation and survival.
  • Induction of Apoptosis: By disrupting signaling pathways that promote cell survival, AZD7254 can lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest: Inhibition of DYRK1A affects cell cycle progression, particularly at the G1/S transition.

Data from preclinical studies support these mechanisms through assays measuring cell viability and apoptosis markers.

Physical and Chemical Properties Analysis

AZD7254 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its formulation; it generally shows moderate solubility in organic solvents but limited solubility in water.
  • Stability: AZD7254 demonstrates stability under standard laboratory conditions but may be sensitive to light or moisture.
  • pKa Values: Understanding the ionization states at physiological pH can inform on its absorption characteristics.

These properties are often assessed through standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Applications

AZD7254 has been investigated for several scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, where it has shown efficacy against various cancer types by targeting DYRK1A.
  • Neurodegenerative Diseases: Research is ongoing into its potential use in treating conditions like Alzheimer's disease due to its role in neuronal signaling pathways.
  • Biochemical Research: AZD7254 serves as a valuable tool compound for studying kinase signaling pathways and their implications in disease processes.
Introduction to AZD7254 in Targeted Oncological Therapeutics

Contextualizing AZD7254 Within Hedgehog Pathway Inhibition Strategies

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, but its aberrant activation drives tumorigenesis in cancers such as pancreatic adenocarcinoma, basal cell carcinoma, and medulloblastoma. At the heart of this pathway lies Smoothened (SMO), a Class F G protein-coupled receptor (GPCR) that transduces Hh signals upon release from inhibition by the Patched (PTCH) receptor [4] [10]. Dysregulated SMO activity—through PTCH loss-of-function mutations or SMO gain-of-function mutations—leads to constitutive activation of GLI transcription factors, promoting tumor proliferation, angiogenesis, and stromal interactions [2] [10].

AZD7254 emerges as a targeted therapeutic designed to inhibit SMO with high specificity. Unlike broad-spectrum chemotherapies, it blocks the Hh pathway at the transmembrane level, preventing downstream GLI-mediated transcription. This strategy is particularly relevant in cancers with stromal involvement, such as pancreatic ductal adenocarcinoma (PDAC), where cancer-associated fibroblasts (CAFs) overexpress SMO and amplify tumor-promoting Hh signaling [2]. In PDAC models, CAFs exhibit 3.5-fold higher SMO expression than normal fibroblasts, creating a paracrine signaling loop that AZD7254 aims to disrupt [2] [7].

Table 1: Key SMO Inhibitors in Oncological Therapeutics

CompoundEC50/IC50Clinical StatusPrimary TargetsStructural Distinction
Vismodegib3 nMFDA-approvedBCC, MedulloblastomaCyclohexyl-carboxamide
Sonidegib2 nMFDA-approvedBCCBenzimidazole core
Glasdegib5 nMFDA-approvedAMLPyridyl oxadiazole
AZD72541 nMPreclinicalPancreatic CAFs, ColorectalOrtho-methyl heteroarylamide

Historical Development of Smoothened (SMO) Receptor Antagonists

SMO inhibition evolved from serendipitous discovery to rational drug design. The initial breakthrough came with cyclopamine, a plant-derived steroidal alkaloid that selectively inhibits SMO by binding its heptahelical transmembrane domain (7TM) but suffered from poor bioavailability and toxicity [4]. First-generation synthetics like vismodegib (GDC-0449) and sonidegib targeted the same 7TM pocket with improved pharmacodynamics, achieving FDA approval for basal cell carcinoma in 2012 and 2015, respectively [4] [9]. However, these drugs faced clinical limitations: acquired resistance (e.g., SMO-D473H mutations), on-target musculoskeletal toxicity, and minimal efficacy in stromal-rich tumors like PDAC [10].

AZD7254 was developed as part of a "second wave" of SMO antagonists optimized for pharmacokinetic stability and resistance mitigation. Preceding compounds like AZD8542 (a structural analog) demonstrated potent GLI suppression in vivo but exhibited species-specific affinity differences between murine and human SMO [9]. AZD7254 addressed this through iterative heteroarylamide modifications, culminating in sub-nanomolar potency against human SMO (EC50 = 1.0 nM) and consistent oral bioavailability across species [1] [9]. This progression underscored a shift toward molecularly precision-tuned SMO inhibitors capable of targeting tumor-stromal crosstalk.

Rationale for AZD7254’s Molecular Design in Preclinical Oncology

The architecture of AZD7254 (chemical name: N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2-pyridylmethoxy)benzamide; CAS: 1126366-28-6) reflects strategic optimization of the heteroarylamide scaffold to enhance SMO binding and cellular penetration. Three features define its design:

  • Ortho-Methyl Substitution: A methyl group at the ortho position of the aniline core induces a ~40° dihedral twist between the heteroaryl rings and the benzamide plane. This conformation optimally positions the molecule within SMO’s hydrophobic cleft, forming van der Waals contacts with residues in transmembrane helices 5 and 6 (e.g., Val386, Phe484). Quantum mechanics calculations confirm this twist reduces energy barriers for bioactive pose adoption [9] [10].

  • Imidazole-Pyridine Synergy: The 2-pyridylmethoxy moiety enables hydrogen bonding with Tyr394 in the extracellular loop 3 (ECL3), while the imidazole group engages in edge-to-plane π-stacking with Trp281 and His470 in the cysteine-rich domain (CRD). This dual interaction stabilizes SMO’s inactive state, preventing cholesterol-driven activation [6] [10].

  • Balanced Hydrophilicity: With a calculated logP of 3.2, AZD7254 achieves cell membrane permeability without compromising solubility. This facilitates oral absorption (confirmed in rat/mouse models) and tumor penetration, critical for targeting stromal SMO in desmoplastic tumors [1] [9].

Table 2: Key Molecular Features of AZD7254 and Biological Impact

Structural FeatureTarget InteractionBiological Consequence
Ortho-methyl groupHydrophobic packing with Val386, Phe484Forces bioactive dihedral twist; EC50 ↓ 10-fold
Imidazole ringπ-stacking: Trp281/His470 (CRD)Blocks cholesterol binding; inhibits SMO activation
Pyridylmethoxy linkerH-bond with Tyr394 (ECL3)Anchors extracellular domain; stabilizes inhibition
Benzamide coreHydrophobic occupancy of 7TM pocketPrevents Gi-protein coupling

In preclinical testing, this design translated to robust in vivo efficacy. AZD7254 (40 mg/kg BID, oral) achieved 42% tumor growth inhibition in HT29-MEF co-implant xenografts by dual targeting: direct cancer cell cytotoxicity and disruption of SMO-GLI signaling in stromal fibroblasts [1] [6]. Notably, it showed negligible activity against Na+/K+ ion channels and moderate hERG inhibition (IC50 > 10 µM), reducing risks of off-target cardiotoxicity [6]. These attributes position AZD7254 as a tailored therapeutic for Hh-dependent malignancies resistant to first-generation SMO antagonists.

Properties

Product Name

AZD7254

IUPAC Name

N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H22N4O2/c1-16-13-17(2)22(14-21(16)23-26-11-12-27-23)28-24(29)18-6-8-20(9-7-18)30-15-19-5-3-4-10-25-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

BEZRNHWRVKFZJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C

Solubility

Soluble in DMSO

Synonyms

AZD7254; AZD-7254; AZD 7254

Canonical SMILES

CC1=CC(=C(C=C1C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.